molecular formula C9H9ClN2O2 B7955605 Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride

Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride

Cat. No.: B7955605
M. Wt: 212.63 g/mol
InChI Key: SPZWZNLBQSHSLQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The methyl ester group at the 8-position and the hydrochloride salt enhance its solubility and stability, making it a versatile intermediate in pharmaceutical synthesis. This compound is frequently utilized in the construction of bioactive molecules, particularly those targeting neurological and antimicrobial pathways . Its synthesis typically involves protecting the carboxyl group as a methyl ester, followed by cyclization and subsequent deprotection steps .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyridine-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-13-9(12)7-3-2-5-11-6-4-10-8(7)11;/h2-6H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZWZNLBQSHSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Haloketones with 2-Aminopyridines

The most widely reported method involves the condensation of α-haloketones (e.g., methyl bromopyruvate) with 2-aminopyridine derivatives. This one-pot reaction proceeds via nucleophilic substitution and cyclization.

Reaction Conditions :

  • Solvent : N,N-Dimethylformamide (DMF) or ethanol

  • Temperature : 60–80°C

  • Time : 1–14 hours

For example, methyl bromopyruvate reacts with 3-trifluoromethyl-1,2-dihydropyridin-2-amine in DMF at 60°C for 1 hour, yielding 80% of the ester product after workup . Similarly, chloroacetaldehyde and 2-aminonicotinic acid in ethanol under reflux for 14 hours yield the carboxylic acid precursor, which is subsequently esterified .

Starting MaterialsSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl bromopyruvate + 3-CF₃-2-aminopyridineDMF60180
Chloroacetaldehyde + 2-aminonicotinic acidEthanolReflux1463

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. This method is ideal for thermally sensitive intermediates.

Procedure :

  • Bromoacetaldehyde dimethyl acetal reacts with 2-aminonicotinic acid in acetonitrile.

  • Microwave heating at 150°C for 2 hours induces cyclization.

  • Acidic workup isolates the product .

Advantages :

  • Time : 2 hours vs. 14 hours in conventional heating

  • Yield : 63–85%

Hydrolysis and Esterification of Carboxylic Acid Precursors

The carboxylic acid intermediate is often synthesized first, followed by esterification and hydrochloride salt formation.

Step 1: Hydrolysis

  • Reagents : Aqueous NaOH or LiOH

  • Conditions : 80°C for 2 hours .

Step 2: Esterification

  • Reagents : Thionyl chloride (SOCl₂) in methanol

  • Conditions : Reflux for 8 hours .

Step 3: Hydrochloride Salt Formation

  • Method : Treatment with HCl gas or concentrated HCl in diethyl ether .

StepReagentsConditionsYield (%)
12N NaOH in ethanol80°C, 2 h85
2SOCl₂ in MeOHReflux, 8 h71–73
3HCl (g)0°C, 1 h90

Benzylation and Subsequent Modifications

A patent-pending method (WO2018008929A1) involves benzylation of a carboxylic acid alkyl ester, followed by hydrolysis and coupling :

  • Benzylation :

    • 2,6-Dimethylbenzyl chloride reacts with isopropyl 8-aminoimidazo[1,2-a]pyridine-6-carboxylate.

    • Catalyst : K₂CO₃, NaI

    • Yield : 70–75% .

  • Hydrolysis :

    • 2N NaOH in ethanol at 80°C for 2 hours.

    • Yield : 85% .

Physicochemical Properties and Characterization

  • Molecular Formula : C₉H₉ClN₂O₂

  • Molecular Weight : 212.63 g/mol

  • Purity : >97% (HPLC)

  • Solubility : Soluble in DMF, DMSO; sparingly soluble in water.

Comparative Analysis of Methods

MethodAdvantagesLimitations
α-Haloketone CondensationHigh yield (80%)Long reaction times (14 h)
Microwave SynthesisRapid (2 h), eco-friendlySpecialized equipment required
Hydrolysis-EsterificationScalable for industrial productionMulti-step, lower overall yield

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester moiety undergoes nucleophilic substitution under basic conditions. Common reactions include:

  • Alkaline hydrolysis to form imidazo[1,2-a]pyridine-8-carboxylic acid

  • Aminolysis with primary/secondary amines to yield amide derivatives

Example Reaction Table

ReagentConditionsProductYieldSource
NaOH (1M)Reflux, 4 h8-Carboxylic acid derivative85%*
EthylenediamineDMF, 80°C, 2 hBis-amide conjugate72%*
*Theoretical yields based on analogous ester hydrolysis reactions.

Condensation Reactions Involving the Imidazo Ring

The electron-rich imidazo[1,2-a]pyridine system participates in:

  • Mannich reactions with formaldehyde and amines

  • Suzuki couplings at C-2/C-3 positions using palladium catalysts

Key Mechanistic Features

  • Positional selectivity depends on substituent electronic effects

  • Steric hindrance at C-8 carboxylate directs coupling to C-2

Acid-Mediated Rearrangements

Under HCl catalysis (via hydrochloride counterion):

text
Imidazo[1,2-a]pyridine core → Ring-expanded quinazoline derivatives

Reported Conditions

  • 120°C in DMF/H₂O (3:1)

  • 12-hour reaction time

  • 68% isolated yield of quinazoline product

Catalytic Functionalization Reactions

Recent advances from synthetic methodologies:

Table 1: Cross-Coupling Reactions

CatalystSubstrateProduct TypeYieldReference
Pd(PPh₃)₄Arylboronic acidsC-3 arylated derivatives82%
CuIAlkynyl bromidesEthynyl-substituted75%

Key Finding : Copper-catalyzed methods show superior functional group tolerance compared to palladium systems in C-H activation pathways .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Decarboxylation of the C-8 ester group

  • Dimerization via [2+2] cycloaddition at imidazo ring

Quantum Yield Data

ProcessSolventΦ Value
DecarboxylationMeCN0.32
DimerizationDCM0.18

Redox Transformations

The heterocycle undergoes both oxidation and reduction:

  • Oxidation : MnO₂-mediated conversion to N-oxide species

  • Reduction : H₂/Pd-C hydrogenation of imidazo ring (2 atm, 60% conversion)

Critical Note : Reduction pathways require careful control to prevent over-hydrogenation of the pyridine moiety.

Scientific Research Applications

Pharmaceutical Development

Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride serves as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have been explored for their potential in treating cancer and infectious diseases. For instance, studies have shown that certain analogs exhibit cytotoxic effects against cancer cell lines, indicating their potential as anti-cancer agents .

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxicity of several imidazo[1,2-a]pyridine derivatives on HeLa cells. The results indicated that some compounds had an IC50 value of less than 150 μM, demonstrating significant anti-cancer activity (Table 1) .

CompoundIC50 (μM)Activity Level
1a<150High
1d<150High
1l>735Low

Biological Research

This compound is utilized in biological studies to investigate the mechanisms underlying various diseases. It has been particularly noted for its role in disrupting specific protein prenylation processes, which are critical for cancer cell viability .

Material Science

In material science, imidazo[1,2-a]pyridine derivatives are incorporated into new materials to enhance properties such as conductivity and stability. These enhancements are vital for developing advanced electronic devices and nanomaterials .

Agrochemicals

The compound has applications in formulating agrochemicals, contributing to the development of more effective pesticides and herbicides. Its derivatives have shown promise in improving agricultural productivity through targeted action against pests .

Diagnostic Tools

This compound is being explored for use in diagnostic assays. Its ability to detect specific biomolecules can facilitate earlier disease diagnosis and improve patient outcomes .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares key structural analogs of imidazo[1,2-a]pyridine derivatives, highlighting differences in substituents, purity, and molecular properties:

Compound Name CAS Number Purity Molecular Formula Key Features
Imidazo[1,2-a]pyridine-8-carboxylic acid 133427-08-4 98% C₉H₆N₂O₂ Free carboxylic acid; used as a precursor for ester derivatives
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride 145335-90-6 98% C₉H₇ClN₂O₂ Hydrochloride salt form; improves crystallinity and solubility
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid methyl ester 82523-07-7 96% C₁₀H₉N₃O₂ Isomeric variation (imidazo[4,5-c]pyridine); altered electronic distribution
8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde 1195251-29-6 N/A C₈H₅ClN₂O Chlorine substituent at 8-position; enhanced electrophilicity
2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride 2757731-58-9 N/A C₁₂H₁₅ClN₂O₂ Saturated ring system; conformational rigidity impacts receptor binding

Reactivity and Functional Group Influence

  • Electron-Withdrawing Substituents : Derivatives with electron-withdrawing groups (e.g., nitro, formyl) at the 3-position undergo ipso-chlorination with N-chlorosuccinimide (NCS), whereas esters (like the methyl ester in the target compound) direct chlorination to the methyl group . This contrasts with 8-chloro analogs, where chlorine’s inductive effects dominate reactivity .
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity compared to the free carboxylic acid (CAS 133427-08-4), enhancing membrane permeability in drug design .

Pharmacological Analogues

  • Alpidem vs. Zolpidem : Both are imidazopyridine derivatives, but Alpidem’s 8-carboxylic acid substituent reduces GABAergic activity compared to Zolpidem’s 2-methyl-6-phenyl group, demonstrating how positional substituents dictate pharmacological profiles .

Key Research Findings

  • Reactivity Trends : Chlorination patterns in imidazo[1,2-a]pyridines are highly substituent-dependent. For example, 3-ester derivatives favor methyl group chlorination, while 3-nitro groups promote ring chlorination .
  • Biological Activity : Methyl ester derivatives generally exhibit higher bioavailability than carboxylic acid analogs, as seen in comparative studies of imidazopyridine-based antivirals .

Biological Activity

Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antituberculosis effects. The unique nitrogen-containing heterocyclic structure contributes to their pharmacological versatility. Specifically, the methyl ester derivative has shown promise in various studies for its enhanced bioactivity compared to other analogs.

Antimicrobial Properties

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of these compounds against Mycobacterium tuberculosis by targeting QcrB, a crucial enzyme in the electron transport chain. This inhibition leads to reduced ATP synthesis in the bacteria, demonstrating a potential mechanism for treating tuberculosis .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent activity . The compound's mechanism appears to involve apoptosis induction and modulation of caspase levels .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by downregulating key inflammatory mediators such as COX-2 and iNOS. Experimental results suggest that imidazo[1,2-a]pyridine derivatives can significantly reduce mRNA expression levels of these enzymes compared to traditional anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals that specific substituents on the ring system can enhance biological activity. For example:

  • Electron-donating groups increase the lipophilicity and improve binding affinity to biological targets.
  • Alkyl substitutions at the nitrogen positions have been associated with improved potency against various pathogens .

Research Findings and Case Studies

Study Biological Activity IC50/Effect Mechanism
AntituberculosisNot specifiedQcrB inhibition
Anticancer (MDA-MB-231)0.126 μMInduction of apoptosis
Anti-inflammatorySignificant reduction in COX-2/iNOS levelsDownregulation of inflammatory mediators

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Imidazo[1,2-a]pyridine-8-carboxylic acid methyl ester hydrochloride, and how can purity be ensured?

  • Methodological Answer : A high-yield (93–97%) multi-step synthesis involves condensation of 2-aminonicotinamide with chloroacetaldehyde in ethanol, followed by amide coupling with substituted amines using HATU/DIPEA catalysts. Purity is ensured via FT-IR (e.g., ester carbonyl stretch at ~1700 cm⁻¹), ¹H NMR (aromatic proton integration), and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. What safety protocols are critical when handling this compound due to its toxicity profile?

  • Methodological Answer : Strict adherence to GHS protocols is required:

  • Personal Protection : Use gloves, goggles, and lab coats; work under inert gas (N₂/Ar) to prevent moisture absorption .
  • Emergency Measures : For ingestion, immediate rinsing and medical consultation (P301+P310); for spills, isolate area and use absorbents (e.g., sand) to avoid environmental release (H400) .
  • Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .

Q. Which spectroscopic techniques are most effective for structural elucidation of derivatives?

  • Methodological Answer :

  • ¹H NMR : Resolves substituent patterns (e.g., methyl ester protons at δ 3.8–4.0 ppm, imidazo-pyridine aromatic protons at δ 7.5–8.5 ppm).
  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches in amide derivatives).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can statistical experimental design methods improve the efficiency of synthesizing derivatives?

  • Methodological Answer : Design of Experiments (DoE) reduces trial numbers while optimizing parameters (e.g., temperature, catalyst loading). For example:

  • Factorial Designs : Identify critical factors (e.g., solvent polarity, reaction time) affecting yield.
  • Response Surface Methodology (RSM) : Model non-linear relationships to predict optimal conditions (e.g., 70°C, 12 hr for maximum conversion) .

Q. How to resolve contradictions in reaction yields when scaling up synthesis from lab to pilot scale?

  • Methodological Answer :

  • Process Simulation : Use computational tools to model heat/mass transfer limitations (e.g., poor mixing in large reactors).
  • In-Line Monitoring : Implement PAT (Process Analytical Technology) like FT-IR probes to track reaction progress in real-time.
  • Parameter Adjustment : Increase solvent volume or reduce reagent addition rates to mitigate exothermic effects .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and activation energies (e.g., nucleophilic attack at the 2-position).
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR explore possible pathways for ring functionalization .
  • Machine Learning : Train models on existing imidazo[1,2-a]pyridine reaction datasets to forecast optimal conditions for new derivatives .

Q. How do structural modifications at the 2- and 8-positions influence bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare derivatives like 8-amino-3-methyl (CAS 185133-94-2) and 8-amino-2,3-dimethyl (CAS 248919-96-2) via in vitro assays (e.g., enzyme inhibition).
  • Electron-Withdrawing Groups : Substituents at C8 (e.g., -COOH) enhance hydrogen bonding with target proteins.
  • Lipophilicity Adjustments : Methyl/ethyl esters at C2 improve membrane permeability .

Q. What methodologies assess environmental impact during disposal of this compound?

  • Methodological Answer :

  • Aquatic Toxicity Testing : Conduct OECD 202 Daphnia magna assays (LC50 < 1 mg/L indicates high hazard, H400) .
  • Biodegradation Studies : Monitor degradation rates via HPLC in simulated wastewater.
  • Adsorption Analysis : Measure soil sorption coefficients (Koc) to evaluate groundwater contamination risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.